6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
6-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S2.ClH/c1-24-12-9-16-17(13-24)30-21(18(16)19(22)26)23-20(27)14-5-7-15(8-6-14)31(28,29)25-10-3-2-4-11-25;/h5-8H,2-4,9-13H2,1H3,(H2,22,26)(H,23,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPOXIKQDZBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C21H27ClN4O4S2
- Molecular Weight : 499.0 g/mol
The thieno[2,3-c]pyridine core is notable for its heterocyclic nature, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act through:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of intestinal phosphate transporters (NPT-IIb), suggesting applications in treating hyperphosphatemia and related disorders.
- Receptor Modulation : It may modulate the activity of certain receptors or enzymes, influencing signal transduction pathways that are crucial for cellular function.
Antimicrobial Properties
Preliminary studies have indicated that this compound may exhibit antimicrobial properties. A study published in "Bioorganic & Medicinal Chemistry Letters" reported moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . Further investigation is needed to fully elucidate its antimicrobial potential.
Inhibitory Activity
Research has shown that this compound demonstrates significant inhibitory activity against various targets:
- GSK-3β Inhibition : The compound has been evaluated for its ability to inhibit GSK-3β with an IC50 value of 8 nM, indicating potent activity .
- Anti-inflammatory Effects : In vitro studies have shown that it can significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, suggesting anti-inflammatory properties .
Case Studies and Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. Key structural analogs and their comparative features are summarized below:
Table 1: Structural and Functional Comparison
Structural Modifications and Activity Relationships
Core Heterocycle: The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core is critical for TNF-α inhibitory activity in analogs , while 2-amino-3-benzoylthiophenes (thiophene core) target adenosine receptors . The partially saturated pyridine ring in the target compound likely enhances conformational rigidity and binding affinity compared to simpler thiophenes.
Substitutions on the Benzamido Group: The piperidin-1-ylsulfonyl group in the target compound may improve solubility or receptor interaction via sulfonyl hydrogen bonding. In adenosine receptor modulators, 3-(trifluoromethyl)phenyl substitutions on benzoyl groups maximized allosteric enhancement , suggesting electron-withdrawing groups enhance activity.
6-Position Substitution: The 6-methyl group in the target compound is consistent with SAR trends in thiophene derivatives, where alkyl substitutions at the 4-position increased adenosine receptor activity . This substitution may stabilize the core conformation.
3-Position Functional Group :
- The 3-carboxamide in the target compound contrasts with the methyl ester in Analog 2. Carboxamides generally exhibit better metabolic stability and hydrogen-bonding capacity, which could enhance target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
